- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones, Journal of Coordination Chemistry, 2016, 69(4), 638-649
Cas no 93-54-9 (1-Phenyl-1-propanol)
1-Phenyl-1-propanol structure
Product Name:1-Phenyl-1-propanol
Numero CAS:93-54-9
MF:C9H12O
MW:136.190982818604
MDL:MFCD00004564
CID:34706
PubChem ID:7147
Update Time:2025-05-24
1-Phenyl-1-propanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenylpropan-1-ol
- (+/-)-alpha-Ethylbenzyl alcohol
- (+/-)-1-Phenyl-1-propanol
- 1-Phenyl-1-propanol
- (±)-1-Phenyl-1-propanol
- 1-phenylpropyl alcohol
- Bilergon
- Choleda
- Ejibil
- Felicur
- Fenicol
- Fepar
- Livonal
- rac-1-phenyl-1-propanol
- SH261
- Unichol
- α-Ethylbenzyl alcohol
- alpha-Ethylbenzyl alcohol
- Benzyl alcohol, α-ethyl- (8CI)
- α-Ethylbenzenemethanol (ACI)
- (RS)-1-Phenylpropan-1-ol
- (RS)-1-Phenylpropanol
- (±)-α-Ethylbenzyl alcohol
- 1-Hydroxy-1-phenylpropane
- 1-Phenyl-1-hydroxypropane
- 1-Phenyl-n-propanol
- 1-Propanol, 1-phenyl-
- Carbicol
- Epatoxfen
- Ethyl phenyl carbinol
- Felitrope
- Gallenperlen
- NSC 25504
- NSC 41708
- Phenychol
- Phenycholon
- Phenyl ethyl carbinol
- Phenylchol
- Phenylcholon
- SH 261
- α-Hydroxypropylbenzene
- ω-Ethylbenzyl alcohol
-
- MDL: MFCD00004564
- Inchi: 1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
- Chiave InChI: DYUQAZSOFZSPHD-UHFFFAOYSA-N
- Sorrisi: OC(CC)C1C=CC=CC=1
- BRN: 1906759
Proprietà calcolate
- Massa esatta: 136.08900
- Massa monoisotopica: 136.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 84.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Liquido oleoso incolore.
- Densità: 0.994 g/mL at 25 °C(lit.)
- Punto di ebollizione: 212°C
- Punto di infiammabilità: Gradi Fahrenheit:194°F
Gradi Celsius:90°C - Indice di rifrazione: n20/D 1.52(lit.)
- Solubilità: 0.62g/l
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 20.23000
- LogP: 2.13000
- Merck: 3768
- FEMA: 2884
- Solubilità: È miscibile con metanolo, etanolo, etere, benzene e toluene e toluene. Leggermente aromatico, speziato e dolce.
1-Phenyl-1-propanol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P210-P264-P270-P280-P301+P312+P330-P370+P378-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:2810
- WGK Germania:3
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: S23-S24/25
- RTECS:DO5470000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Tossicità:LD50 orally in rats: 1.6 ml/kg (Linét)
- Condizioni di conservazione:Tenere lontano da alte temperature, scintille, fiamme e fonti di fuoco. Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
1-Phenyl-1-propanol Dati doganali
- CODICE SA:2942000000
- Dati doganali:
Codice doganale cinese:
2906299090Panoramica:
2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
1-Phenyl-1-propanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107008-100g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 100g |
¥153.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107008-2.5kg |
1-Phenyl-1-propanol |
93-54-9 | 97% | 2.5kg |
¥2856.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107008-25g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 25g |
¥123.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107008-500g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 500g |
¥612.90 | 2023-09-01 | |
| Alichem | A019107807-500g |
1-Phenylpropan-1-ol |
93-54-9 | 95% | 500g |
$157.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032694-100g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 100g |
¥156 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032694-25g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 25g |
¥53 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032694-500g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 500g |
¥720 | 2024-05-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815879-500g |
(±)-1-Phenyl-1-propanol |
93-54-9 | 97% | 500g |
845.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 111309-50G |
1-Phenyl-1-propanol |
93-54-9 | 50g |
¥356.28 | 2023-12-10 |
1-Phenyl-1-propanol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen , Sodium borohydride Catalysts: Imidazole , Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol , Chloroform ; 15 min, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: 4-[2-[[[4-[[(2S)-2-(Hydroxydiphenylmethyl)-1-pyrrolidinyl]methyl]phenyl]methyl]a… Solvents: Toluene ; rt; 30 min, rt
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Ferroferric oxide nanoparticle-supported chiral ligand and preparation method and application thereof, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , 1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl]piperi… Solvents: Dimethylformamide ; 3 h, 90 °C; 90 °C → rt
1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ; overnight, rt
1.3 Reagents: Potassium tert-butoxide , Hydrogen Solvents: Isopropanol ; 24 h, 25 bar, rt
1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ; overnight, rt
1.3 Reagents: Potassium tert-butoxide , Hydrogen Solvents: Isopropanol ; 24 h, 25 bar, rt
Riferimento
- Asymmetric hydrogenation of prochiral compounds, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ; 19 - 20 s, rt
Riferimento
- Parallel synthesis in an EOF-based micro reactor, Chemical Communications (Cambridge, 2007, (46), 4928-4930
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ; 10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 4 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 4 h, reflux
Riferimento
- Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Titanium, [[2,2′-[(1R,2R)-1,2-cyclohexanediylbis[[(S)-imino-κN]methylene]]bis[4,… Solvents: Toluene , Hexane ; -30 °C; 3.2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Diastereoisomerically Selective Enantiomerically Pure Titanium Complexes of Salan Ligands: Synthesis, Structure, and Preliminary Activity Studies, Inorganic Chemistry, 2005, 44(13), 4466-4468
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium hydride Catalysts: Ethylbis[2,4,6-tris(1-methylethyl)phenyl]borane Solvents: Tetrahydrofuran
Riferimento
- Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones, Tetrahedron Letters, 1991, 32(43), 6243-6
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenolato]methylaluminum Solvents: Diethyl ether , Toluene ; -78 °C
Riferimento
- Amphiphilic reactions by means of exceptionally bulky organoaluminum reagents. Rational approach for obtaining unusual equatorial, anti-Cram, and 1,4 selectivity in carbonyl alkylation, Journal of the American Chemical Society, 1988, 110(11), 3588-97
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Titania Solvents: Ethanol ; 1 h, 0.3 MPa, 25 °C
Riferimento
- Titania supported synergistic palladium single atoms and nanoparticles for room temperature ketone and aldehydes hydrogenation, Nature Communications, 2020, 11(1),
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 2247392-97-6 Solvents: Isopropanol ; 4 h, 82 °C
Riferimento
- Transfer hydrogenation of ketones catalyzed by a trinuclear Ni(II) complex of a Schiff base functionalized N-heterocyclic carbene ligand, Inorganica Chimica Acta, 2019, 484, 276-282
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ; 24 h, 40 °C
Riferimento
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ; 5 min, reflux
Riferimento
- The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones, Applied Organometallic Chemistry, 2014, 28(11), 803-808
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 30 min, 130 °C
Riferimento
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia, Organic Letters, 2013, 15(9), 2278-2281
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 1 h
Riferimento
- Rapid aqueous borohydride reduction of carbonyls under sealed-tube microwave conditions, Synthetic Communications, 2012, 42(13), 1979-1986
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)ruthenium , (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)… Solvents: Toluene ; 1 h, reflux
1.2 Reagents: Sodium hydroxide , Hydrogen Solvents: Toluene , Water ; 1 h, 80 bar, rt
1.2 Reagents: Sodium hydroxide , Hydrogen Solvents: Toluene , Water ; 1 h, 80 bar, rt
Riferimento
- Catalytic hydrogeneration of carbon-heteroatom double bonds, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: (1S,2R)-1-[3-[4-Chloro-3-(hydroxymethyl)phenyl]-1-triazen-1-yl]-2,3-dihydro-1H-i… (polymer-bound, neat and metal complexes) Solvents: Dichloromethane ; 24 h, rt
Riferimento
- Polymer-Bound 1-Aryl-3-alkyltriazenes as Modular Ligands for Catalysis. Part 2: Screening Immobilized Metal Complexes for Catalytic Activity, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1849-1851
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran
Riferimento
- Adsorption of a nonionic surfactant (C12E7) on carboxylated styrene-butadiene copolymer latex particles using dynamic light scattering and adsorption isotherm measurements, Journal of Colloid and Interface Science, 1995, 169(1), 39-47
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Potassium tert-butoxide , 2816966-71-7 ; 18 h, 60 °C
Riferimento
- A Ruthenium Protic N-Heterocyclic Carbene Complex as a Precatalyst for the Efficient Transfer Hydrogenation of Aryl Ketones, Organometallics, 2022, 41(15), 2095-2105
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrogen , 1-Butyl-3-methylimidazolium chloride Catalysts: Palladium ; 20 h, 30 bar, 30 °C
Riferimento
- Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature, ACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223
Metodo di produzione 20
Condizioni di reazione
1.1 Catalysts: 2-Pyridinemethanamine , Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C
Riferimento
- Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol, Applied Catalysis, 2021, 623,
1-Phenyl-1-propanol Raw materials
1-Phenyl-1-propanol Preparation Products
1-Phenyl-1-propanol Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:93-54-9)1-Phenyl-1-propanol
Numero d'ordine:1661543
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:93-54-9)1-Phenyl-1-propanol
Numero d'ordine:A844628
Stato delle scorte:in Stock
Quantità:1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):207.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-54-9)1-苯丙醇
Numero d'ordine:LE1661543
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:31
Prezzo ($):discuss personally
Email:18501500038@163.com
1-Phenyl-1-propanol Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
93-54-9 (1-Phenyl-1-propanol) Prodotti correlati
- 1565-74-8((R)-(+)-1-Phenyl-1-propanol)
- 73854-03-2(Benzenemethanol, a-ethyl-4-methyl-, (S)-)
- 54881-85-5(Benzeneethanol, 4-methyl-a-(4-methylphenyl)-)
- 25574-04-3(1-(4-methylphenyl)propan-1-ol)
- 41822-67-7((R)-(-)-1,2-Diphenylethanol)
- 63180-94-9(EINECS 210-374-9)
- 614-29-9(1,2-diphenylethanol)
- 613-87-6((S)-(-)-1-Phenyl-1-propanol)
- 5773-56-8(Benzeneethanol, a-phenyl-, (aS)-)
- 112777-68-1(Benzenemethanol, a-ethyl-3-methyl-, (R)-)